4-Chloro-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-Chloro-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-chloropyrazole with a thiazole derivative under specific conditions to form the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
4-Chloro-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce different functional groups at the chlorine position .
Scientific Research Applications
4-Chloro-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can bind to these targets, altering their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine include other thiazole and pyrazole derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and side effect profiles. For example:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which can confer unique biological properties and make it a valuable compound for research and development .
Properties
Molecular Formula |
C7H7ClN4S |
---|---|
Molecular Weight |
214.68 g/mol |
IUPAC Name |
4-chloro-1-(1,3-thiazol-5-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-6-3-12(11-7(6)9)2-5-1-10-4-13-5/h1,3-4H,2H2,(H2,9,11) |
InChI Key |
NMPCQYIPTBZAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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